N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide
Description
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c25-18(20-9-17-21-13-5-1-2-6-14(13)22-17)12-10-24(11-12)19-23-15-7-3-4-8-16(15)26-19/h1-8,12H,9-11H2,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCPWTZYBYIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a compound that belongs to a class of nitrogenous heterocyclic compounds, particularly benzimidazole and thiazole derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives. For instance, derivatives similar to our compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL . The incorporation of the benzimidazole and thiazole moieties is believed to enhance the interaction with microbial targets, leading to improved efficacy.
Anticancer Activity
Research indicates that compounds featuring benzimidazole and thiazole structures exhibit promising anticancer activity. The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation. For example, studies have identified potent inhibitors of CK1δ (casein kinase 1 delta) among related compounds, with IC50 values in the low micromolar range . This suggests that our compound may also possess similar anticancer properties.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is heavily influenced by their structural components. Key factors affecting their pharmacological profiles include:
- Substituents on the benzimidazole ring : Different substituents can enhance or diminish activity.
- Linker length and flexibility : The nature of the linker between the benzimidazole and thiazole moieties can impact binding interactions with biological targets.
- Overall molecular shape : A well-defined three-dimensional structure is crucial for effective interaction with target proteins.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzimidazole derivatives showed that modifications at the 2-position significantly increased antimicrobial activity against Candida albicans and Mycobacterium smegmatis . Compounds with a thiazole moiety exhibited enhanced potency compared to those without.
- Anticancer Potential : In vitro assays demonstrated that certain benzimidazole-thiazole hybrids inhibited cancer cell lines with IC50 values ranging from 0.04 to 0.1 µM against various cancer types . The presence of both heterocycles was essential for achieving these results.
Summary Table of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Functional Differences
The table below highlights key structural analogs and their pharmacological profiles:
Key Observations:
- Linker Impact : Cyclopropane-containing analogs (e.g., 1e , 1f ) exhibit potent mGluR5 modulation but toxicity at high concentrations, whereas azetidine (in the target compound) may reduce strain-related toxicity while maintaining activity .
- Heterocycle Choice : Replacing benzothiazole with benzimidazole (as in 1f vs. 1e ) alters potency and selectivity, likely due to differences in hydrogen bonding and π-π interactions .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 5 ) enhance metabolic stability and target engagement, as seen in thiazole-carboxamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
